tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
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Description
This compound is likely an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an aminomethyl group (-NH2CH2-) and a tert-butyl group (-C(CH3)3), both attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure would be based on the connectivity of the atoms as implied by its name. The pyrazole ring forms the core of the molecule, with the aminomethyl and tert-butyl groups attached at the 3 and 1 positions, respectively .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring and an amino group, it could participate in various chemical reactions. The amino group might be involved in acid-base reactions, nucleophilic substitutions, or could act as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. As an organic compound, it’s likely to be soluble in organic solvents. The presence of the polar amino group might also confer some degree of solubility in polar solvents like water .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)7-6-13(4)12-8(7)5-11/h6H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAUXVDSWFWTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=C1CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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